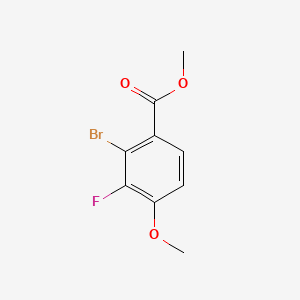
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 4-methylimidazole with a methoxy-substituted pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and imidazole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazine rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.
Pyrazine derivatives: Compounds such as pyrazinamide and quinoxaline share the pyrazine ring structure.
Uniqueness
6-Methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of both imidazole and pyrazine rings in its structure. This dual-ring system allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C10H10N4O3 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
6-methoxy-5-(4-methylimidazol-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N4O3/c1-6-4-14(5-12-6)8-9(17-2)13-7(3-11-8)10(15)16/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
UIOSQZCRPUAOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=NC=C(N=C2OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


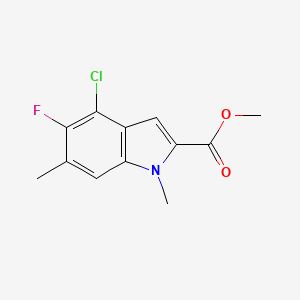
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)
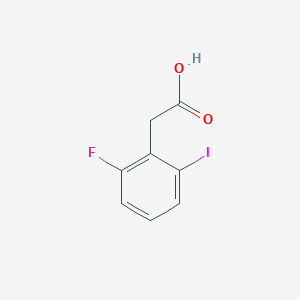
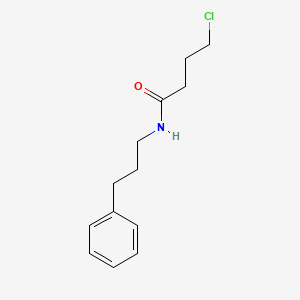


![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)

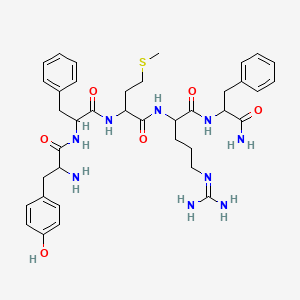
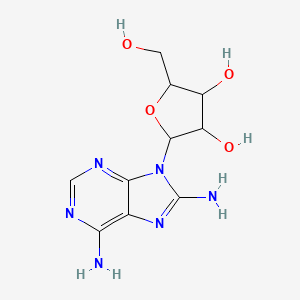
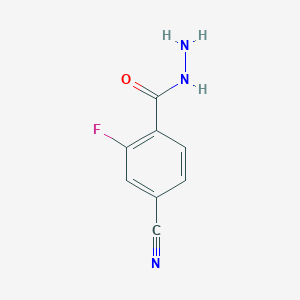
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
